2-苯基喹喔啉

概述

描述

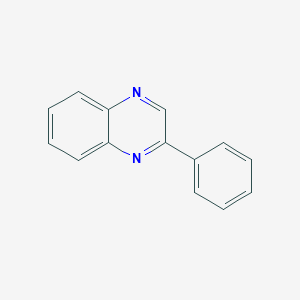

2-Phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H10N2. It consists of a quinoxaline core, which is a bicyclic structure formed by the fusion of benzene and pyrazine rings, with a phenyl group attached at the second position.

科学研究应用

2-Phenylquinoxaline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential use in anticancer therapies, as it can inhibit tyrosine kinases and other molecular targets involved in cancer progression.

Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cells

作用机制

Target of Action

Quinoxalines, including 2-Phenylquinoxaline, are a class of N-heterocyclic compounds that have been identified as important biological agents . They have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

Mode of Action

Quinoxaline derivatives have been found to interact with multiple targets, leading to their diverse therapeutic uses . For example, some quinoxaline derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .

Biochemical Pathways

Quinoxalines can affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting acetylcholinesterase, quinoxaline derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.

Pharmacokinetics

Quinoxaline derivatives have been found to have promising predicted drug-likeness and blood-brain barrier permeation, suggesting good bioavailability .

Result of Action

The result of 2-Phenylquinoxaline’s action can vary depending on the specific biological target and context. For example, by inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of 2-Phenylquinoxaline can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.

生化分析

Biochemical Properties

2-Phenylquinoxaline derivatives have been reported to show moderate inhibitory activity against butyrylcholinesterase (BChE) . This suggests that 2-Phenylquinoxaline may interact with enzymes such as BChE, potentially influencing biochemical reactions within the body .

Cellular Effects

They have been used in drugs to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

Temporal Effects in Laboratory Settings

The synthesis of 2-Phenylquinoxaline has been reported to be efficient with a short reaction time .

Metabolic Pathways

Quinoxalines are known to be involved in various biological processes, suggesting they may interact with multiple metabolic pathways .

Transport and Distribution

The physicochemical properties of 2-Phenylquinoxaline, such as its lipophilicity, could influence its distribution within the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoxaline typically involves the condensation reaction between 1,2-diaminobenzene and phenacyl bromide. This reaction is often carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran at room temperature. The reaction proceeds efficiently, yielding 2-Phenylquinoxaline in excellent yields .

Industrial Production Methods: Industrial production methods for 2-Phenylquinoxaline may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are also being explored to make the production process more environmentally friendly .

化学反应分析

Types of Reactions: 2-Phenylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the reagents used

相似化合物的比较

2-Phenylquinoxaline can be compared with other similar compounds, such as:

Quinoxaline: The parent compound without the phenyl group.

2-Methylquinoxaline: A derivative with a methyl group instead of a phenyl group.

2-Phenylquinoline: A structurally similar compound with a quinoline core instead of quinoxaline.

Uniqueness: 2-Phenylquinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

生物活性

2-Phenylquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of 2-phenylquinoxaline, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of 2-Phenylquinoxaline

2-Phenylquinoxaline is characterized by a quinoxaline core with a phenyl group at the 2-position. This structural modification enhances its interaction with various biological targets, making it a subject of interest for drug development.

Acetylcholinesterase Inhibition

Recent studies have demonstrated that 2-phenylquinoxaline derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. For instance, a study synthesized several derivatives and evaluated their AChE inhibitory activity, revealing IC50 values ranging from 0.077 to 50.080 µM. The most potent derivative, 6c , showed an IC50 of 0.077 µM, outperforming known inhibitors like tacrine and galanthamine .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 6c | 0.077 | N/A |

| Tacrine | 0.11 | N/A |

| Galanthamine | 0.59 | N/A |

| Other Derivatives | 1.31 - 39.0 | 14.91 - 60.95 |

The study indicated that the binding interactions preferred the peripheral anionic site (PAS) over the catalytic anionic site (CAS), suggesting a unique mode of action for these compounds .

Inhibition of Mitotic Kinesin MPP1

Another significant biological activity of 2-phenylquinoxaline derivatives is their role as specific inhibitors of the mitotic kinesin MPP1. These compounds have shown potential in treating cancers and proliferative diseases by interfering with cell division processes . The mechanism involves targeting the ATPase activity associated with MPP1, which is crucial for proper mitotic spindle function during cell division.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human neuroblastoma cells (SHSY5Y) revealed that selected quinoxaline derivatives exhibited no significant cytotoxic effects at tested concentrations . This finding is crucial for evaluating their safety profile as potential therapeutic agents.

Anticancer Activity

Quinoxalines, including derivatives of 2-phenylquinoxaline, have been investigated for their anticancer properties. A review highlighted that various quinoxaline derivatives demonstrated in vitro tumor activity against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS tumor) . These findings support the potential application of these compounds in oncology.

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship of 2-phenylquinoxaline derivatives was conducted to optimize their pharmacological properties. Modifications at various positions on the quinoxaline scaffold were systematically evaluated to determine their effects on biological activity . The results indicated that specific substitutions could enhance inhibitory potency against AChE and improve selectivity for BChE.

属性

IUPAC Name |

2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNCDHYYJATYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198244 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-43-2 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylquinoxaline?

A1: The molecular formula of 2-phenylquinoxaline is C14H10N2, and its molecular weight is 206.24 g/mol.

Q2: What are some common methods for synthesizing 2-phenylquinoxaline derivatives?

A2: Several synthetic routes exist, including:

- Condensation of o-phenylenediamine with α-keto sulfoxides: This method has been explored for the synthesis of various 2-phenylquinoxaline derivatives, including those with substituents on the phenyl ring. []

- Reaction of o-phenylenediamine with α, α-diaminoketones: This approach utilizes readily available starting materials and proceeds through an α-ketoazomethine intermediate. []

- One-pot coupling and oxidation reactions: Copper-containing polyoxometalate catalysts have been successfully employed in the synthesis of 2-phenylquinoxalines from 2-haloanilines and vinyl azides or 3-phenyl-2H-azirines. []

- Sodium sulfide-promoted redox condensation: This method utilizes inexpensive sodium sulfide trihydrate to promote a regioselective condensation reaction between o-nitroanilines and aryl ketones, offering an alternative to traditional methods relying on o-phenylenediamines. []

Q3: How can 2-phenylquinoxaline and its derivatives be characterized structurally?

A3: Common characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and the environment of its hydrogen and carbon atoms, respectively. [, ]

- Mass Spectrometry (MS): This technique allows for the determination of the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, ]

- X-ray crystallography: This method can be used to determine the three-dimensional structure of the compound in its crystalline form, providing detailed information on bond lengths, angles, and intermolecular interactions. [, , ]

Q4: What are some notable photophysical properties of 2-phenylquinoxaline derivatives?

A4: 2-Phenylquinoxaline derivatives often exhibit:

- Fluorescence: Some derivatives show fluorescence in the visible range, making them potentially useful in applications such as fluorescent probes or OLEDs. [, ]

- Phosphorescence: Certain metal complexes incorporating 2-phenylquinoxaline as a ligand exhibit phosphorescence, with potential applications in areas like OLEDs and sensing. [, , ]

Q5: How do substituents on the phenyl ring of 2-phenylquinoxaline affect its photophysical properties?

A5: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic structure of 2-phenylquinoxaline, leading to changes in:

- Absorption and emission wavelengths: For example, incorporating methoxy groups (electron-donating) can result in a red-shift in the emission wavelength. [, , ]

- Quantum yields: Substituents can influence the efficiency of fluorescence or phosphorescence, impacting the compound's brightness. [, ]

Q6: Can 2-phenylquinoxaline derivatives act as ligands in metal complexes?

A6: Yes, 2-phenylquinoxaline and its derivatives can act as cyclometalating ligands, forming stable complexes with transition metals like iridium(III) and platinum(II). [, , ] These complexes often exhibit interesting photophysical and electrochemical properties, making them potentially useful in various applications.

Q7: Have 2-phenylquinoxaline derivatives been explored for potential applications in imaging?

A7: Yes, researchers have investigated 2-phenylquinoxaline derivatives as potential imaging agents for Alzheimer's disease. Specifically, fluorine-18 labeled derivatives have been explored for their ability to bind to β-amyloid plaques, a hallmark of the disease. [, ]

Q8: What are the potential advantages of using microdroplet reactions for synthesizing 2-phenylquinoxaline derivatives?

A8: Microdroplet reactions offer several advantages over traditional bulk-phase reactions:

- Enhanced reaction rates: Reactions can proceed significantly faster in microdroplets due to increased surface area-to-volume ratios and efficient mixing. []

- Catalyst-free synthesis: Some reactions that typically require catalysts in bulk solution can proceed efficiently in microdroplets without the need for catalysts, simplifying the process and reducing potential contamination. []

Q9: Have 2-phenylquinoxaline derivatives shown potential in corrosion inhibition?

A9: Yes, research suggests that some 2-phenylquinoxaline derivatives, such as 1,1'-(2-phenylquinoxaline-1,4-diyl)diethanone, can act as corrosion inhibitors for carbon steel in acidic environments. [] These compounds are thought to adsorb onto the metal surface, forming a protective layer and hindering the corrosion process.

Q10: How is computational chemistry being used to study 2-phenylquinoxaline and its derivatives?

A10: Computational methods play a vital role in understanding the properties and behavior of 2-phenylquinoxaline derivatives. Some applications include:

- Density Functional Theory (DFT) calculations: DFT is widely used to study electronic structure, predict spectroscopic properties (e.g., absorption and emission spectra), and investigate reaction mechanisms. [, ]

- Molecular docking studies: These simulations are used to predict the binding affinity and mode of interaction of 2-phenylquinoxaline derivatives with biological targets, such as amyloid plaques. []

- Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the structure of 2-phenylquinoxaline derivatives with their biological activity, providing insights into the structural features essential for activity and guiding the design of new and more potent compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。